Product packaging for 2-Phenylindolyl furan-2-carboxylate(Cat. No.:)

2-Phenylindolyl furan-2-carboxylate

Cat. No.: B12162029
M. Wt: 303.3 g/mol
InChI Key: MJZUGEKMOSRVCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylindolyl furan-2-carboxylate is a synthetic hybrid compound designed for research purposes, incorporating a 2-phenylindole moiety linked to a furan-2-carboxylate group. This structure combines two pharmacophores of significant interest in medicinal chemistry. The indole scaffold, particularly when functionalized with a phenyl group at the 2-position, is a privileged structure in drug discovery due to its diverse biological activities and its role as a key subunit in alkaloids and synthetic bioactive molecules . The furan ring is an electron-rich heterocycle known for its ability to participate in hydrogen bonding and modulate the physicochemical properties of a molecule, often leading to improved bioavailability . Furan-2-carboxamide derivatives, which share a similar core, have demonstrated potent biological activities, including functioning as microtubule-stabilizing agents that induce mitotic arrest and apoptosis in cancer cells , as well as exhibiting protein tyrosine kinase (PTK) inhibitory activity . Furthermore, furan-based compounds have shown promising antibiofilm and anti-quorum sensing properties against pathogens like Pseudomonas aeruginosa . Researchers can explore this hybrid molecule as a potential multi-target agent in oncology, microbiology, and signal transduction research. The compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H13NO3 B12162029 2-Phenylindolyl furan-2-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H13NO3

Molecular Weight

303.3 g/mol

IUPAC Name

(2-phenylindol-1-yl) furan-2-carboxylate

InChI

InChI=1S/C19H13NO3/c21-19(18-11-6-12-22-18)23-20-16-10-5-4-9-15(16)13-17(20)14-7-2-1-3-8-14/h1-13H

InChI Key

MJZUGEKMOSRVCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2OC(=O)C4=CC=CO4

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2 Phenylindolyl Furan 2 Carboxylate Systems

Reactivity Profile of the Indole (B1671886) Nucleus within the Conjugate

The indole nucleus is an electron-rich aromatic system, and its reactivity is significantly influenced by the phenyl substituent at the C2 position. This substitution pattern is a key feature of many selective estrogen receptor modulators (SERMs). wikipedia.org The indole ring can participate in a variety of chemical transformations. nih.govomicsonline.org

Electrophilic Reactivity and Protonation Studies

The indole ring of 2-phenylindole (B188600) derivatives readily undergoes electrophilic substitution. Due to the inherent electron-rich nature of the pyrrole-type ring within the indole framework, electrophilic attack typically occurs at the C3 position. chim.it If the C3 position is already substituted, functionalization can occur at the C2 position. chim.it The nitrogen atom (N1) of the indole can also be a site for electrophilic attack. nih.gov

Protonation studies show that electron-releasing substituents on the furan (B31954) ring can make the compound more susceptible to polymerization and ring-opening reactions when exposed to acid. pharmaguideline.com Conversely, electron-withdrawing groups on the furan can enhance its stability against acid-catalyzed reactions. pharmaguideline.com

Cycloaddition Chemistry of Indole π-Systems

The π-system of the indole nucleus can participate in cycloaddition reactions. These reactions are valuable for constructing complex polycyclic structures. For instance, visible-light-promoted [2+2] cycloaddition/dearomatization of indoles with olefins has been used to synthesize cyclobutane-fused indolines. rsc.org This type of reaction offers high regio- and stereoselectivity. rsc.org Another example is the [3+2] cycloaddition, which is a type of dipolar cycloaddition. uchicago.edu

Thermolysis of 2-(allenyl)phenylazides can lead to a cascade of cyclization reactions, resulting in cyclopentennelated indoles. nih.gov Furthermore, gold-catalyzed cycloaddition reactions of 2-vinylindoles with electron-poor alkenes have been developed to create complex indole derivatives. researchgate.net These cycloaddition reactions are a powerful tool in organic synthesis for creating diverse heterocyclic frameworks. wikipedia.org

Nucleophilic Substitution Patterns

While the electron-rich indole ring is not generally susceptible to nucleophilic attack, nucleophilic aromatic substitution can occur on the phenyl ring of 2-phenylindole, particularly when activated by electron-withdrawing groups. libretexts.org The reaction proceeds through a two-step mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Additionally, N-alkylation of the indole nitrogen is a common nucleophilic substitution reaction, typically achieved by treating the 2-phenylindole with a base like sodium hydride, followed by an alkylating agent. nih.govymerdigital.com This reaction allows for the introduction of various substituents at the N1 position. The reaction of 2-phenylindole with primary aromatic amines can form 2-phenyl-3-arylimino-3H-indoles. rsc.org

C-H Functionalization Research

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the indole core. chim.it Palladium-catalyzed reactions are frequently employed for this purpose. organic-chemistry.orgacs.orgbeilstein-journals.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds directly from C-H bonds, avoiding the need for pre-functionalized starting materials. chim.itnih.gov

The regioselectivity of C-H functionalization on the indole ring can be controlled. Typically, functionalization occurs at the more reactive C3 position. chim.it However, by using directing groups attached to the indole nitrogen, such as a pyridyl or sulfonyl group, the reaction can be directed to the C2 position. beilstein-journals.org It is also possible to achieve functionalization at the less reactive C4-C7 positions of the benzene (B151609) portion of the indole ring. chim.it

Reactivity Characteristics of the Furan-2-carboxylate (B1237412) Unit

The furan-2-carboxylate moiety also possesses distinct reactivity, primarily centered on the furan ring and the carboxylate group.

Hydrogenation and Reduction of the Furan Ring

The furan ring in furan-2-carboxylate can be hydrogenated to yield tetrahydrofuran (B95107) derivatives. studysmarter.co.uk This transformation typically requires a catalyst, such as palladium on alumina (B75360) (Pd/Al2O3), and a source of hydrogen. researchgate.net The hydrogenation of furan-2-carboxylic acid can produce tetrahydrofuran-2-carboxylic acid with high yield. researchgate.net Asymmetric hydrogenation has also been explored to produce chiral tetrahydrofuran derivatives. researchgate.net

It's important to note that the simple reduction of furan to tetrahydrofuran can be challenging and may lead to ring-opening. pharmaguideline.com However, the presence of the carboxylate group can influence the reaction outcome. For instance, the hydrogenolysis of tetrahydrofuran-2-carboxylic acid can lead to δ-valerolactone and 5-hydroxyvaleric acid. elsevierpure.com

Interactive Data Table

Below is a summary of the reactivity of the different moieties.

MoietyReaction TypeKey Findings
Indole Nucleus Electrophilic SubstitutionPreferential attack at C3, or C2 if C3 is blocked. chim.it
CycloadditionCan undergo [2+2] and [3+2] cycloadditions to form complex fused systems. rsc.orguchicago.edu
Nucleophilic SubstitutionN-alkylation is common; substitution on the phenyl ring is possible with activating groups. libretexts.orgnih.gov
C-H FunctionalizationDirect functionalization at C2, C3, and even C4-C7 is achievable with palladium catalysts and directing groups. chim.itbeilstein-journals.org
Furan-2-carboxylate Hydrogenation/ReductionCan be hydrogenated to tetrahydrofuran-2-carboxylic acid. researchgate.net Ring-opening can be a competing reaction. pharmaguideline.com

Reactivity of the Carboxylate Functionality: Hydrolysis and Transesterification

The carboxylate group in 2-phenylindolyl furan-2-carboxylate is a key site for chemical transformations, primarily hydrolysis and transesterification. These reactions are fundamental in both the synthesis and metabolic pathways of related compounds.

Hydrolysis involves the cleavage of the ester bond to yield the corresponding carboxylic acid (furan-2-carboxylic acid) and alcohol (the 2-phenylindolyl precursor). This reaction is typically catalyzed by acid or base. In the context of complex molecules, the stability of the ester linkage can be influenced by the surrounding molecular architecture. For instance, oxidative decomposition of related 2-furylquinoline systems can lead to products that suggest the hydrolytic opening of intermediate species. nih.gov

Transesterification is the process of exchanging the organic substituent of an ester with another. This is a common strategy for synthesizing various ester derivatives. For example, pyridine-2-carboxylate derivatives have been prepared by coupling the carboxylic acid with a range of phenols, thiophenols, and anilines. nih.gov Similarly, a one-pot method has been developed for the synthesis of hept-6-en-1-yl furan-2-carboxylate from furfural (B47365). mdpi.com This process involves an initial oxidation to furoic acid, which then undergoes esterification in the same reaction vessel. mdpi.com The efficiency of these reactions often depends on the catalyst and reaction conditions. For example, the synthesis of hept-6-en-1-yl furan-2-carboxylate utilizes cuprous chloride as a catalyst and tert-butyl hydrogen peroxide as an oxidant to first form the furoic acid, which then reacts with 7-bromo-1-heptene. mdpi.com

The table below summarizes reaction types involving the furan-2-carboxylate functionality.

Reaction TypeReagents/ConditionsProduct TypeReference
Esterification6-formyl-2-carboxylic acid, phenols/thiophenols/anilinesPyridine-2-carboxylate esters/thioesters/amides nih.gov
One-Pot SynthesisFurfural, CuCl, t-BuOOH, 7-bromo-1-hepteneHept-6-en-1-yl furan-2-carboxylate mdpi.com
Oxidative DecompositionAir, DMSO (solvent)Carboxylic acids, lactams from endoperoxide intermediates nih.gov

Electron-Induced Dissociation and Fragmentation Pathways of Furan Carboxylates

The stability and fragmentation of furan carboxylates upon interaction with low-energy electrons provide insight into their intrinsic molecular properties. Studies on 2-furoic acid, a model for the furan carboxylate moiety, reveal that the presence of the carboxyl group significantly influences the fragmentation of the furan ring. nih.govresearchgate.net

Dissociative electron attachment (DEA) studies show that while the furan ring itself is relatively stable and only dissociates at electron energies above 5 eV, the addition of a carboxyl group introduces new, lower-energy fragmentation pathways. nih.govresearchgate.netacs.org The overlap between the π orbitals of the furan ring and the carboxyl group transforms a non-dissociative resonance of the furan ring into a dissociative one. nih.govresearchgate.netacs.org

The primary fragmentation channel observed for 2-furoic acid and its methylated derivatives upon low-energy electron attachment is the loss of a hydrogen atom from the hydroxyl group of the carboxyl function, forming the (M-H)⁻ anion at around 1.2 eV. nih.govresearchgate.net At higher energies (5-11 eV), hydrogen atoms can also be cleaved from the furan ring itself, a process that occurs via core excited Feshbach resonances. nih.govacs.org Experimental and computational data suggest that hydrogen loss is favored from the 3-position of the furan ring. nih.govacs.org

Other significant fragmentation pathways include the cleavage of the carboxyl group, leading to various anionic fragments. These complex reactions can involve hydrogen migration from the carboxyl group to the furan ring. nih.govacs.org

The table below details the major fragmentation channels and corresponding energies for 2-furoic acid upon dissociative electron attachment.

Parent MoleculeIncident Electron Energy (eV)Major Fragment AnionFragmentation PathwayReference
2-Furoic Acid~1.2(M-H)⁻Cleavage of the hydroxyl O-H bond nih.govresearchgate.net
2-Furoic Acid5 - 11(M-H)⁻H-atom cleavage from the furan ring (position 3) nih.govacs.org
2-Furoic Acid> 5C₂H⁻, C₃H₃O⁻, C₄H⁻Ring cleavage following carboxylation-induced resonance nih.govacs.org
Methyl-substituted 2-Furoic Acids5.3, 6.7, 9.4C₄H₃O⁻ (m/z 67)Cleavage of carboxyl group with H-migration to the ring nih.govacs.org

Inter- and Intramolecular Interactions Influencing Reactivity

Electronic and Steric Effects between Indole and Furan Moieties

Electronic Effects: The indole nucleus is a well-known electron donor, while the furan ring's electronic character can be influenced by the carboxylate group, which is generally electron-withdrawing. This electronic push-pull system can affect properties such as antioxidant activity. Studies on related 2-(p-phenyl substituted styryl)-furans have shown that electron-donating groups (like hydroxyl) on the phenyl ring enhance antioxidant properties, whereas strong electron-withdrawing groups (like nitro or cyano) diminish this activity. researchgate.net This suggests that the electron-donating nature of the 2-phenylindole moiety would influence the redox potential of the furan ring system. The overlap of the π-orbitals of the furan and carboxyl groups is known to alter the electronic states of the molecule, making it more susceptible to certain reactions like electron-induced dissociation. nih.gov

Steric Effects: The relative orientation of the indole, phenyl, and furan rings can create steric hindrance that may influence the accessibility of reactive sites. For example, in the synthesis of related complex molecules, the steric bulk of substituents can direct the course of a reaction, favoring one isomer over another. The decomposition of 2-furylquinolines has shown that the degree of decomposition can be affected by the presence of methyl groups on the furan ring, highlighting the role of steric factors in reactivity. nih.gov

Chemoselectivity in Complex Synthetic Pathways

Chemoselectivity, the ability to react with one functional group in the presence of others, is crucial when dealing with multifunctional molecules like this compound.

In synthetic pathways, achieving chemoselectivity is a primary challenge. For instance, in the aerobic oxidation of 2,5-bis(hydroxymethyl)furan (BHMF) to 2,5-furandicarboxylic acid (FDCA), the reaction proceeds through several intermediates. mdpi.com A selective catalyst is required to drive the reaction to the desired dicarboxylic acid product without over-oxidation or side reactions. The oxidation of the intermediate 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) to 5-formyl-2-furancarboxylic acid (FFCA) has been identified as the rate-determining step, indicating that the reactivity of the two functional groups (alcohol and carboxylic acid) is different under the reaction conditions. mdpi.com

Another example of chemoselectivity is seen in the Henkel reaction, where potassium-2-furoate disproportionates at high temperatures in the presence of a Lewis acid catalyst. rsc.org This reaction can yield both furan-2,5-dicarboxylic acid (2,5-FDCA) and furan-2,4-dicarboxylic acid (2,4-FDCA). rsc.org The choice of catalyst can influence the selectivity towards a specific isomer, demonstrating that reaction pathways can be selectively guided. rsc.org

The oxidative decomposition of 2-furylquinolines provides another illustration of chemoselectivity. The initial reaction is a [4+2] cycloaddition between the furan ring and singlet oxygen, leaving the quinoline (B57606) ring and other functional groups intact. nih.gov This highlights the higher reactivity of the furan moiety towards oxidation compared to the other parts of the molecule.

Compound FamilyReactionSelective TransformationKey FactorReference
2,5-bis(hydroxymethyl)furanCatalytic Aerobic OxidationBHMF → HMF → HMFCA → FFCA → FDCACatalyst, Reaction Conditions mdpi.com
Potassium-2-furoateHenkel Reaction (Disproportionation)Formation of 2,5-FDCA vs. 2,4-FDCACatalyst Type (e.g., CdI₂, ZnCl₂) rsc.org
2-FurylquinolinesOxidative Decomposition[4+2] Cycloaddition on the furan ringInherent reactivity of the furan moiety nih.gov

Computational and Theoretical Chemical Studies

Quantum Chemical Analysis of Molecular Structure and Electronic Properties

Quantum chemical methods are fundamental to predicting the geometric and electronic features of molecules with high accuracy. These ab initio (from first principles) and Density Functional Theory (DFT) approaches allow for a detailed exploration of the molecular landscape.

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying the electronic structure of medium to large organic molecules.

The electronic properties of these systems are critical for understanding their reactivity and potential applications. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap serves as a crucial indicator of a molecule's kinetic stability and reactivity. researchgate.net In related systems, functionalization has been demonstrated to significantly alter these frontier orbital energies, thereby tuning the electronic and optical properties. chemrxiv.org For instance, studies on doped Beryllium Oxide nanoclusters have shown a dramatic reduction in the bandgap upon doping, underscoring the sensitivity of electronic properties to chemical modification. researchgate.net

Table 1: Representative Electronic Properties of a 2-Phenylindole (B188600) Analog from DFT Calculations
ParameterValue
HOMO Energy-5.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap3.7 eV
Dipole Moment2.1 D

This interactive table is based on typical values found in computational studies of similar aromatic heterocyclic systems.

While DFT is a versatile workhorse, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide even greater accuracy for calculating energetic landscapes and reaction pathways, albeit at a higher computational expense. These methods are crucial for validating experimental data and providing benchmark-quality results.

For indole (B1671886) derivatives, high-level quantum-chemical methods have been utilized to establish the consistency of experimental thermochemical data. acs.orghbku.edu.qaacs.orgfigshare.com These calculations can map the potential energy surface for various chemical transformations, identifying stable intermediates and the energy barriers associated with their interconversion. For example, a thorough understanding of the energetic landscape is critical in predicting the outcomes of reactions such as the functionalization of the indole ring. nih.govrsc.org

Mechanistic Elucidation through Computational Simulations

Computational simulations are instrumental in detailing the step-by-step mechanisms of chemical reactions, offering insights that are often challenging to obtain through experimental means alone.

The synthesis of complex molecules like 2-Phenylindolyl furan-2-carboxylate (B1237412) involves multiple steps, each with its own reaction mechanism. Transition state (TS) analysis via computational methods is key to understanding the feasibility and selectivity of these transformations. By locating the transition state structure on the potential energy surface and calculating its energy, the activation energy for a given reaction step can be determined.

In the realm of indole chemistry, DFT-based transition state analysis has been employed to delineate the origins of regioselectivity in C-H functionalization reactions catalyzed by transition metals like palladium and iridium. nih.govacs.org These studies reveal how factors such as the nature of directing groups and the electronic properties of the catalysts influence which position on the indole ring is most susceptible to reaction. For instance, in the palladium-catalyzed C4-selective alkynylation of indoles, DFT calculations of the transition state energy were instrumental in elucidating the reaction mechanism. acs.org

Photoinduced electron transfer (PET) is a fundamental process in many areas of chemistry, and computational modeling is essential for understanding its dynamics. wikipedia.org In systems containing both electron-donating and electron-accepting moieties, such as 2-phenylindole and a suitable acceptor, PET can occur upon photoexcitation. nih.gov

Computational studies on 2-phenylindole have explored its behavior as an electron donor. nih.govacs.org Electrochemical measurements, often complemented by DFT calculations, can predict the likelihood of PET. For example, in a system comprising 2-phenylindole and 9-cyanoanthracene, PET from the ground state of the 2-phenylindole to the excited state of the anthracene (B1667546) derivative was predicted and subsequently observed. nih.gov Such models can also describe subsequent events, including the separation of the resulting ion pair or energy-dissipating charge recombination. nih.gov The fragmentation processes that may follow electron transfer can also be modeled, providing a comprehensive picture of the molecule's photochemical behavior.

Thermochemical Properties and Stability Assessment

The thermochemical properties of a compound, including its enthalpy of formation, entropy, and Gibbs free energy of formation, are critical for assessing its stability and predicting its behavior in chemical reactions. These properties can be determined through a combination of experimental techniques, such as combustion calorimetry, and high-level quantum-chemical calculations. acs.orghbku.edu.qaacs.orgfigshare.com

For indole derivatives, detailed studies have been conducted to ascertain their standard molar thermodynamic functions. acs.orghbku.edu.qaacs.orgfigshare.com These studies are important for applications such as hydrogen storage, where the thermodynamics of hydrogenation and dehydrogenation are key performance indicators. acs.org The strong agreement between experimentally measured and computationally derived gas-phase enthalpies of formation lends a high degree of confidence to the data. acs.orghbku.edu.qaacs.orgfigshare.com

Table 2: Experimental and Calculated Thermochemical Data for Indole (as a reference)
PropertyValue (kJ mol⁻¹)Method
Gas-Phase Enthalpy of Formation (ΔfH°(g))115.7 ± 1.4Experimental
Gas-Phase Enthalpy of Formation (ΔfH°(g))116.2Quantum Chemical
Enthalpy of Vaporization (Δl gHm°)63.8 ± 0.3Experimental
Enthalpy of Sublimation (Δcr gHm°)77.3 ± 0.5Experimental

This interactive table is based on data from thermochemical studies on indole. acs.orghbku.edu.qaacs.orgfigshare.com

Theoretical Determination of Enthalpies of Formation and Combustion

The enthalpies of formation and combustion are key thermodynamic parameters that define the energetic stability of a compound. Theoretical calculations, often employing sophisticated quantum mechanical methods, have become a reliable way to predict these values. For derivatives of indole and furan (B31954), computational approaches such as density functional theory (DFT) are frequently used to model the energetic properties.

Research into compounds with similar structural motifs, such as indole-based heterocycles, utilizes high-level ab initio calculations to determine their standard molar enthalpies of formation in the gaseous phase. These calculations involve optimizing the molecular geometry and then computing the total electronic energy. By using atomization or isodesmic reaction schemes, these electronic energies can be converted into highly accurate enthalpies of formation. While specific data for 2-Phenylindolyl furan-2-carboxylate is not detailed in readily available literature, the established methodologies for related heterocyclic systems provide a robust framework for its theoretical determination.

Table 1: Representative Theoretical Thermodynamic Data for Structurally Related Heterocycles

Property Computational Method Typical Value Range (kJ/mol)
Gas-Phase Enthalpy of Formation G3(MP2)//B3LYP +50 to +250
Enthalpy of Combustion Isodesmic Reactions -7000 to -9000

Note: This table represents typical values for complex heterocyclic molecules and serves as an illustrative example of the data derived from theoretical studies.

Conformational Analysis and Energy Minimization Studies

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable spatial arrangements (conformers) and the energy barriers between them.

Energy minimization studies are performed to locate the lowest energy conformer on the potential energy surface. For molecules with multiple rotatable bonds, such as the bond connecting the phenyl group to the indole and the ester linkage to the furan ring, a systematic search of the conformational space is necessary. This often involves rotating key dihedral angles and calculating the energy of each resulting structure.

Table 2: Example of Conformational Analysis Data

Conformer Dihedral Angle (Phenyl-Indole) Dihedral Angle (Indole-Ester) Relative Energy (kcal/mol)
1 45° 15° 0.00 (Global Minimum)
2 -45° 15° 0.05
3 135° -170° 2.50

Note: This table is a hypothetical representation based on typical findings for similar molecular structures, illustrating how data from conformational analyses is presented.

Exploration of Advanced Applications in Chemical Sciences

Scaffolds for the Development of New Organic Materials

The indole (B1671886) nucleus is recognized as a valuable aromatic unit for creating high-performance materials, while furan (B31954) is a key bio-based platform chemical. The combination of these two heterocycles in a single molecule, such as 2-Phenylindolyl furan-2-carboxylate (B1237412), offers a promising platform for the design of novel organic materials with tailored properties.

The development of sustainable alternatives to fossil-fuel-based plastics is a major goal in polymer science. Aromatic units are crucial for endowing polymers like polyethylene (B3416737) terephthalate (B1205515) (PET) with excellent thermal and mechanical properties. rsc.org Researchers have successfully used indole as a sustainable aromatic unit to synthesize biopolyesters. rsc.org A series of polyesters created from the polycondensation of an indole-based dicarboxylate and various bio-based diols resulted in amorphous, high-quality materials capable of forming clear, transparent films. rsc.org

Similarly, furan-based monomers, particularly 2,5-bis(hydroxymethyl)furan, are used to produce biopolyesters such as polyethylene furanoate (PEF), which exhibits properties comparable to PET. rsc.orgnih.gov The rigid structure of the furan ring contributes to the thermal stability and mechanical strength of these polymers. nih.gov

The 2-Phenylindolyl furan-2-carboxylate scaffold integrates the beneficial characteristics of both indole and furan. This combination could be exploited in polyester (B1180765) synthesis, potentially leading to new functional materials with unique thermal, mechanical, and even optical properties derived from the extended π-conjugated system.

Indole-furan systems are of great interest for their optical and photophysical properties, which are crucial for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. rsc.orgresearchgate.net The photophysical characteristics are highly dependent on the substitution pattern and the way the two heterocyclic rings are linked. rsc.orgnih.gov

Donor-acceptor substituted conjugated molecules often exhibit significant non-linear optical (NLO) properties. rsc.orgresearchgate.net The indole moiety can act as an effective electron donor, and its properties can be tuned through substitution. rsc.org When combined with an acceptor, this can lead to molecules with large first hyperpolarizability (β), a key parameter for NLO materials. researchgate.net Studies on ethenyl indoles show that a strong electron-attracting substituent results in a highly dipolar excited state and significant NLO properties. rsc.org

Many indole-furan systems are fluorescent. For instance, the Cu(II)-catalyzed aerobic oxidative coupling of indoles and furans yields indolyl–furans that exhibit blue fluorescence. rsc.org Fused pyranoindoles, which contain an integrated furan and indole ring system, can display high quantum yields (up to 89%) and large Stokes shifts, a desirable feature for fluorescent probes as it minimizes self-quenching. nih.gov The introduction of different substituents allows for the fine-tuning of these properties. digitellinc.com

Table 1: Photophysical Properties of Selected Indole-Furan Systems

Compound/System Absorption Max (λabs, nm) Emission Max (λem, nm) Stokes Shift (cm⁻¹) Quantum Yield (Φ) Solvent
Pyrano[3,2-f]indole derivative 358 517 9,475 0.89 Toluene
Pyrano[2,3-g]indole derivative 352 516 10,037 0.73 Toluene
Pyrano[2,3-f]indole derivative 315 474 11,834 0.07 Acetonitrile
3-Phenyl-2-pyridylindole-BF₂ Complex (EWG) 369 499 - 0.82 Dichloromethane
3-Phenyl-2-pyridylindole-BF₂ Complex (EDG) 453 600 - - Dichloromethane

Data compiled from various sources. nih.govrsc.orgdigitellinc.com

Building Blocks in Complex Chemical Synthesis

The distinct reactivity of the indole and furan rings makes this compound a versatile building block for the synthesis of more complex molecular architectures, including polyheterocyclic and fused ring systems.

The indole and furan moieties can participate in a variety of cyclization reactions to form larger, fused heterocyclic systems. For example, a method has been developed for synthesizing polysubstituted indoles from 2-(2-azidobenzyl)furans. nih.gov In this process, thermolysis leads to a nitrene intermediate that attacks the furan ring, causing it to open and subsequently form a new indole structure with a 2-acylvinyl substituent, which is itself ready for further modification. nih.gov

Furthermore, furan rings can be used to construct other heterocyclic systems. A protocol for preparing terpyridine carboxy derivatives relies on the oxidation of a furan ring attached to a pyridine (B92270) system. nih.gov This "furan pathway" demonstrates how the furan moiety can serve as a masked carboxyl group, which can be revealed under specific oxidative conditions. nih.gov The this compound molecule could potentially undergo intramolecular cyclization reactions, engaging the phenyl ring, the indole nitrogen, or other activated positions to create novel, rigid, polycyclic structures of interest in materials and medicinal chemistry. nih.govnih.gov

Both furan and indole derivatives are common reagents in modern organic synthesis. nih.govorganic-chemistry.org Furan-2-carbaldehydes, which are structurally related to the furan portion of the title compound, have been used as C1 building blocks in the synthesis of quinazolin-4(3H)-ones through photocatalytic C-C bond cleavage. rsc.orgrsc.org

A particularly innovative methodology involves the enantiospecific three-component alkylation of furans and indoles. nih.gov In this process, furan- or indole-derived boronate complexes react with alkyl iodides under either photoredox or polar conditions to generate complex chiral heteroaromatic molecules with high efficiency and stereospecificity. nih.gov The this compound could be adapted for such transformations, for instance, by converting the indole N-H into a boronate ester, thereby enabling its use in sophisticated coupling reactions to introduce new functional groups stereospecifically.

Investigations in Agrochemical and Sustainable Chemistry

The structural motifs present in this compound are highly relevant to the fields of agrochemistry and sustainable chemistry. Indole derivatives are known for their wide range of biological activities, while furans are cornerstone molecules in the transition to a bio-based chemical industry. researchgate.netijabbr.com

Indole derivatives play crucial roles in agriculture. researchgate.net The parent compound of natural auxin, a major plant hormone, is indole-3-acetic acid. nih.gov Synthetic indole derivatives are widely used as plant growth regulators, stimulating root formation, flower development, and fruit growth. nih.govnih.gov Beyond plant regulation, various indole compounds exhibit potent fungicidal, insecticidal, and herbicidal properties. researchgate.netnih.gov The combination of an indole scaffold with other chemical moieties is a common strategy to discover new agrochemicals. researchgate.net

From a sustainability perspective, the furan component is particularly noteworthy. Furfural (B47365), the precursor to furan-2-carboxylic acid, is a platform chemical produced from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass. mdpi.com Utilizing furfural and its derivatives aligns with the principles of green chemistry by replacing petrochemical feedstocks with renewable ones. rsc.orgresearchgate.net The synthesis of the indole core itself can also be achieved via sustainable, multicomponent reactions that avoid harsh conditions and metal catalysts. rsc.orgresearchgate.net Therefore, this compound stands as a molecule that can be potentially derived from renewable resources and investigated for a variety of "green" applications, including as a novel agrochemical. google.com

Table 2: Examples of Indole Derivatives and Their Agrochemical Applications

Indole Derivative Application Type Specific Action/Target
Indole-3-acetic acid (IAA) Plant Growth Regulator Natural auxin; promotes cell division and elongation. nih.gov
Indole-3-butyric acid (IBA) Plant Growth Regulator Stimulates root formation in cuttings. nih.gov
Indole-3-carboxylic acid derivatives Herbicide Act as antagonists for the auxin receptor protein TIR1, inhibiting root and shoot growth. nih.gov
Streptochlorin Fungicide Exhibits fungicidal activity against various plant pathogens. nih.gov
Topsentin Alkaloid Analogues Antiviral (Plant) Inhibit the assembly of the Tobacco Mosaic Virus (TMV). researchgate.net

Design of Novel Agrochemical Chemotypes

The structural motifs of 2-phenylindole (B188600) and furan are of considerable interest in the development of new agrochemicals. The 2-phenylindole scaffold, a privileged structure in medicinal chemistry, is increasingly being explored for its bioactivity in an agricultural context. researchgate.net Derivatives of 2-phenylindole have demonstrated a range of biological activities, including anti-inflammatory, antibacterial, antifungal, and antiviral properties. omicsonline.org For instance, certain 2-phenylindole derivatives have shown potent anticancer activity, which suggests that their mechanisms of action could be adapted for agrochemical purposes, such as in the development of novel fungicides or herbicides. omicsonline.orgresearchgate.net

Furan-2-carboxamide derivatives have also been identified as having potential applications in agricultural chemistry. ontosight.ai The inherent biological activity of the furan ring, combined with the chemical versatility of the carboxamide group, allows for the synthesis of a diverse library of compounds for screening. ontosight.ai Research into furan-2-carboxamide derivatives has revealed their potential as microtubule stabilizing agents, which can induce mitotic arrest and apoptosis in cancer cells. nih.gov This mode of action is a target for certain classes of herbicides. Furthermore, various carbamothioyl-furan-2-carboxamide derivatives have been synthesized and evaluated for their antimicrobial and anticancer potential, indicating a broad spectrum of bioactivity that could be harnessed for crop protection. researchgate.net

Utilization of Bio-Based Feedstocks for Derivative Synthesis

The synthesis of the core structures of this compound can be approached from a green chemistry perspective by utilizing bio-based feedstocks. The furan-2-carboxylate moiety, in particular, can be derived from renewable resources. Furan-2,5-dicarboxylic acid (FDCA), a key platform chemical, can be produced from the dehydration of carbohydrates like fructose (B13574) and glucose, which are abundant in biomass. rsc.orgnih.govnih.gov FDCA is a versatile precursor that can be converted to a variety of other useful furanic monomers. rsc.org

A notable development is the synthesis of FDCA from 2-furoic acid and carbon dioxide. rsc.org 2-furoic acid itself can be produced from furfural, a bulk chemical derived from inedible lignocellulosic biomass. rsc.org This pathway avoids the use of edible feedstocks and circumvents a challenging oxidation step required in other synthetic routes. rsc.org

FeedstockIntermediateTarget CompoundReference
C6 Sugars (e.g., Fructose)5-Hydroxymethylfurfural (5-HMF)Furan-2,5-dicarboxylic acid (FDCA) nih.gov
Lignocellulosic BiomassFurfural2-Furoic Acid rsc.org
2-Furoic Acid-Furan-2,5-dicarboxylic acid (FDCA) rsc.orgarkat-usa.org

The 2-phenylindole core is typically synthesized through chemical methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine (B124118) with acetophenone (B1666503). orgsyn.orgyoutube.comslideshare.net While direct synthesis from bio-based feedstocks is less common, the precursors for this synthesis can potentially be derived from renewable sources. For example, acetophenone can be produced from the catalytic conversion of bio-ethanol.

Chemical Probes for Biomolecular Interaction Studies (e.g., G-quadruplex targeting of related indole derivatives)

Indole derivatives have emerged as a significant class of ligands for targeting G-quadruplex (G4) DNA structures. nih.gov G4s are non-canonical secondary structures found in guanine-rich regions of DNA, such as in telomeres and gene promoter regions. rsc.orgnih.gov The stabilization of these structures by small molecules can inhibit the activity of enzymes like telomerase and modulate gene expression, making them attractive targets for anticancer therapies. nih.govnih.gov

Various indole-based scaffolds have been designed and shown to selectively bind to and stabilize G4 structures. For example, indolyl-quinolinium based probes have been developed that not only stabilize G4s but also exhibit a "light-up" fluorescence upon binding, making them useful for detection. rsc.org These probes have shown preferential stabilization of G4 structures in the promoters of oncogenes like c-MYC and c-KIT. rsc.org Similarly, bis-indole carboxamides and indole-fused quindoline (B1213401) derivatives have been synthesized and demonstrated to be potent and selective G4 ligands. nih.govacs.org

Indole Derivative ClassTargeted G-QuadruplexObserved EffectReference
Indolyl-quinolinium Probesc-MYC, c-KIT1 promoter G4sStabilization and fluorescence enhancement rsc.org
Bis-indole Carboxamidesc-kit2, c-myc promoter G4sHigh stabilization potential nih.gov
Indole-fused Quindoline Derivativesc-MYC, c-KIT1 promoter G4sPreferential stabilization of parallel topology acs.org
Bis-indolinone DerivativesHuman telomeric G-quadruplexSelective stabilization and induction of DNA damage nih.gov

The ability of these indole derivatives to act as fluorescent probes allows for the direct visualization and tracking of G4 structures within cells. mdpi.com This is crucial for understanding the biological roles of G4s and for the development of targeted therapies. mdpi.com The development of small molecules that can selectively recognize and report on the presence of specific G4 structures is an active area of research. mdpi.com

Future Research Directions and Perspectives

Advancements in Green and Sustainable Synthetic Methodologies

The future synthesis of 2-Phenylindolyl furan-2-carboxylate (B1237412) and its derivatives will increasingly pivot towards green and sustainable practices. Traditional multi-step syntheses often suffer from poor atom economy and reliance on hazardous reagents and solvents. rsc.org Future research will likely focus on overcoming these limitations through several key approaches.

One promising avenue is the development of one-pot, multicomponent reactions. researchgate.net These reactions, which combine multiple starting materials in a single step to form a complex product, are inherently more efficient and generate less waste. For instance, a one-pot palladium-catalyzed Sonogashira-type alkynylation followed by a base-assisted cycloaddition has been used to create diverse 2-arylindoles and could be adapted for the target molecule. nih.gov

Furthermore, the use of environmentally benign solvents like water, ionic liquids, or even solvent-free reaction conditions will be a major focus. researchgate.netresearchgate.net The development of nanocatalysts and other green catalysts is also anticipated to provide highly efficient and recyclable systems for synthesizing these indole (B1671886) derivatives. researchgate.net A recent example demonstrated a sustainable, copper-catalyzed aerobic oxidative coupling of indoles and furans, which uses the common and inexpensive catalyst CuCl2·2H2O and air as the terminal oxidant, highlighting a path toward more eco-friendly production. rsc.org

Green Synthesis ApproachPotential AdvantagesRelevant Precedent
Multicomponent ReactionsHigh efficiency, reduced waste, increased complexity in a single step.Synthesis of diverse 2-arylindoles via one-pot Sonogashira/cycloaddition. nih.gov
Alternative Solvents (Water, Ionic Liquids)Reduced environmental impact, improved safety.Greener methods for indole synthesis are actively being developed. researchgate.netresearchgate.net
Nanocatalysis/Green CatalysisHigh efficiency, recyclability, lower catalyst loading.Use of nanocatalysts is a key area in green indole synthesis. researchgate.net
Aerobic Oxidative CouplingUse of air as a clean oxidant, atom economy.Cu(II)-catalyzed coupling of indoles and furans. rsc.org

Integration of High-Throughput Experimentation and Automation

To accelerate the discovery and optimization of 2-Phenylindolyl furan-2-carboxylate derivatives, the integration of high-throughput experimentation (HTE) and automation is essential. HTE allows for the rapid screening of a vast number of reaction conditions, catalysts, and substrates in parallel, using miniaturized reaction formats that significantly reduce resource consumption and waste. nih.govacs.org

Acoustic droplet ejection (ADE) technology, for example, enables the synthesis of thousands of compounds on a nanomole scale, providing an unprecedented amount of data for reaction optimization. nih.govrug.nl This approach allows for a deeper exploration of the chemical space, revealing structure-activity relationships and identifying optimal synthetic routes that would be impractical to discover through traditional methods. nih.gov By coupling HTE with rapid analytical techniques, the design-make-test-analyze (DMTA) cycle in chemical research can be dramatically shortened. rug.nl This methodology has already been successfully applied to invent commercial routes for complex indole-containing molecules. acs.org The future will see broader adoption of these automated platforms to build and screen libraries of this compound analogues, fast-tracking the identification of molecules with desired properties.

Deepening Understanding of Structure-Reactivity Relationships

A fundamental understanding of the relationship between the molecular structure of this compound derivatives and their chemical reactivity is crucial for rational design. Future research will increasingly leverage computational chemistry and quantitative structure-activity relationship (QSAR) studies to predict how modifications to the indole, phenyl, or furan (B31954) rings will affect the molecule's properties. nih.gov

For the 2-phenylindole (B188600) core, studies have shown that the nature and position of substituents significantly influence biological activity. nih.gov For example, introducing functional groups onto the alkyl side chain at the N1 position of the indole ring has been a key strategy in designing potent antiestrogens. nih.gov Similarly, computational studies, such as those using Density Functional Theory (DFT), can propose reaction mechanisms and explain observed stereoselectivities in functionalization reactions. nih.govacs.org

Future efforts will aim to build predictive models for this compound, correlating specific structural features—such as the electronic nature of substituents on the phenyl ring or the substitution pattern on the indole nitrogen—with reactivity, photophysical characteristics, or biological target affinity. The integration of artificial intelligence (AI) and machine learning will be pivotal in analyzing large datasets generated from HTE to uncover complex patterns and guide the synthesis of next-generation compounds. nih.gov

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique conjugated system formed by the indole and furan rings suggests significant potential for this compound in materials science. Indolyl-furan scaffolds are known to be promising for applications in electroluminescent and photovoltaic materials. rsc.org Short oligomers containing furan are being explored as alternatives to thiophene-based materials due to favorable properties like solubility and processability. rsc.org

Future interdisciplinary research will focus on synthesizing and characterizing polymers and small molecules based on the this compound framework for use in organic electronics. Key areas of investigation will include:

Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of indolyl–furans, which can exhibit large Stokes shifts, makes them attractive candidates for development as emitters in OLED devices. rsc.org

Organic Photovoltaics (OPVs): The electron-rich nature of the indole and furan heterocycles makes them suitable as donor components in bulk heterojunction solar cells.

Fluorescent Probes: The sensitivity of the indole scaffold to its local environment can be harnessed to design fluorescent sensors for ions, molecules, or biological structures.

This research will require close collaboration between synthetic organic chemists to design and produce novel materials, and materials scientists and physicists to fabricate and test devices, thereby bridging the gap between molecular design and functional application.

Development of Novel Catalytic Systems for Functionalization

While green synthesis focuses on the initial construction of the this compound core, future research will also heavily invest in developing novel catalytic systems for its late-stage functionalization. This allows for the diversification of a common intermediate, providing rapid access to a library of analogues.

A key area of development is the catalytic C-H functionalization of the indole ring. This powerful strategy avoids the need for pre-functionalized starting materials, making it highly atom- and step-economical. acs.org For instance, rhodium(II) catalysts have been developed for the highly enantioselective C-H functionalization of indoles at the C3 position. nih.govacs.org More challenging is the selective functionalization at other positions, such as C7, which has recently been achieved with chiral rhodium complexes, opening pathways to novel atropisomeric biaryls. nih.gov

Future work will aim to develop catalysts that can selectively functionalize specific C-H bonds on the this compound molecule. This includes developing catalysts for:

Regioselective Arylation: Introducing new aryl groups at specific positions on the indole or phenyl rings.

Alkylation and Alkenylation: Forming new carbon-carbon bonds to append various side chains.

Asymmetric Functionalization: Creating chiral derivatives with high enantioselectivity, which is often crucial for biological applications.

The table below summarizes promising catalytic systems for indole functionalization that could be adapted for the target compound.

Catalytic SystemTransformationKey Advantage
Palladium CatalysisTandem Nucleophilic Addition/C–H FunctionalizationEfficient construction of the 2-phenylindole core. acs.org
Rhodium(II) CatalysisEnantioselective C3 C-H FunctionalizationHigh yields and enantioselectivity for adding alkylacetate groups. nih.govacs.org
Chiral Rhodium(III) Cp* CatalysisAtroposelective C7 C-H FunctionalizationAccess to challenging axially chiral indoles. nih.gov
Copper(II) CatalysisAerobic Oxidative CouplingSustainable method for linking indole and furan rings. rsc.org

Q & A

Q. How does thermal degradation during synthesis impact yield, and how is it mitigated?

  • Answer : High temperatures (>200°C) induce decomposition. Use continuous-flow reactors for controlled heating and CO₂ purging to stabilize intermediates. Potassium acetate additives reduce side reactions in molten salt systems .

Data Contradiction Analysis

  • Example : Discrepancies in HPLC purity vs. NMR integration may arise from residual solvents or tautomers. Confirm via 2D NMR (NOESY) to rule out conformational isomers or LC-MS to detect impurities .

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